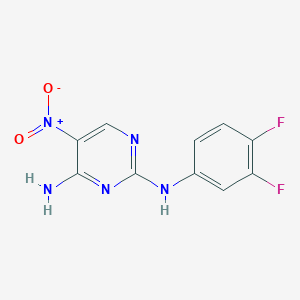![molecular formula C20H21ClN2O5S B2366791 diethyl 2-(3-chlorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate CAS No. 896680-00-5](/img/structure/B2366791.png)
diethyl 2-(3-chlorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Anti-Cancer Agents
The compound’s structural features position it as a potential anti-cancer agent. Let’s delve into its mechanisms of action and its impact on cancer cells. Several studies have investigated its efficacy against different cancer types, including breast cancer, and explored its potential as a targeted therapy for PI3K (phosphatidylinositol 3-kinase) inhibition .
PI3K Inhibition
PI3K is a lipid kinase crucial in signal transduction pathways related to cell survival, growth, and angiogenesis. Dysregulation of the PI3K pathway is implicated in various pathologies, including cancer. The compound’s inhibitory activity against PI3K isoforms (especially PI3Kβ and PI3Kc) suggests its potential as a therapeutic agent .
Molecular Docking Studies
Computational modeling and molecular docking studies have revealed that the compound binds to the active site of PI3K, similar to known inhibitors like PI-103. Understanding its binding mode aids in optimizing it as a new chemical entity for anticancer drug discovery .
Antibacterial Activity
While the primary focus has been on cancer research, there’s evidence suggesting that this compound may also exhibit antibacterial properties. Further investigations are needed to explore its effectiveness against specific bacterial strains, such as Staphylococcus aureus and Escherichia coli .
Heterocyclic Chemistry
Given its heterocyclic structure, the compound contributes to the diverse field of heterocyclic chemistry. Researchers have synthesized analogues and evaluated their biological activities, including antibacterial effects. The electronic structure plays a crucial role in determining bioactivity .
Thienopyridine Derivatives
The compound belongs to the thienopyridine family, which has shown promise in various pharmacological contexts. Thienopyridines have been explored for their antiplatelet, antiallergic, antitumor, and anti-inflammatory properties. Investigating this compound’s derivatives may yield novel therapeutic agents .
Propriétés
IUPAC Name |
diethyl 2-[(3-chlorobenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2O5S/c1-3-27-19(25)16-14-8-9-23(20(26)28-4-2)11-15(14)29-18(16)22-17(24)12-6-5-7-13(21)10-12/h5-7,10H,3-4,8-9,11H2,1-2H3,(H,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWZPLYNVBUXSGL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)OCC)NC(=O)C3=CC(=CC=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
diethyl 2-(3-chlorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(2-Amino-2-oxoethyl)-3,4-dihydro-1H-isoquinolin-7-yl]prop-2-enamide](/img/structure/B2366708.png)
![N-(4-fluorophenyl)-2-[(2,3,5,6-tetramethylphenyl)sulfonylamino]acetamide](/img/structure/B2366709.png)




![3-(3,4-dimethylbenzyl)-1-(2-(2-ethylpiperidin-1-yl)-2-oxoethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
![N-(2-oxo-2-(spiro[chroman-2,4'-piperidin]-1'-yl)ethyl)benzamide](/img/structure/B2366721.png)
![3-chloro-N-(4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2366723.png)

![2-(2,5-dioxo-4-(p-tolyl)-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)-N-mesitylacetamide](/img/structure/B2366726.png)
![1-Methoxy-3-[(4-nitrophenyl)methyl]imidazolidine-2,4,5-trione](/img/structure/B2366727.png)
![2-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2366728.png)
![[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(4-methoxyphenyl)methanone](/img/structure/B2366730.png)